5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one 5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 13922-55-9
VCID: VC17331321
InChI: InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
SMILES:
Molecular Formula: C17H14N2O2
Molecular Weight: 278.30 g/mol

5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one

CAS No.: 13922-55-9

Cat. No.: VC17331321

Molecular Formula: C17H14N2O2

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one - 13922-55-9

Specification

CAS No. 13922-55-9
Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
IUPAC Name 2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one
Standard InChI InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20)
Standard InChI Key WXFACPZNERNEQK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named 5-(benzyloxy)-2-phenylpyrimidin-4(3H)-one, with the molecular formula C18H14N2O2 (molecular weight: 290.32 g/mol). Its IUPAC name reflects the pyrimidinone backbone substituted at positions 2 and 5, with a benzyloxy group (–OCH2C6H5) and phenyl ring (–C6H5), respectively.

Structural Analysis

X-ray crystallography of analogous pyrimidinones reveals a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and benzyloxy substituents . Density functional theory (DFT) calculations predict moderate polarity (logP ≈ 2.8), favoring membrane permeability in biological systems .

Synthetic Methodologies and Optimization

Conventional Fischer Cyclization Approach

Early synthetic routes adapted Fischer indole synthesis principles :

  • Precursor Preparation: Condensation of 4-benzyloxypropiophenone with 4-benzyloxyphenylhydrazine hydrochloride.

  • Cyclization: Catalyzed by Lewis acids (e.g., ZnCl2) or Brønsted acids (e.g., acetic acid) in ethanol at 75–80°C .

  • Isolation: Filtration yields crude product with 93–95% purity, requiring no further purification .

Reaction Equation:

C15H14O2+C13H13N2OClAcOH, EtOHC18H14N2O2+HCl+H2O\text{C}_{15}\text{H}_{14}\text{O}_2 + \text{C}_{13}\text{H}_{13}\text{N}_2\text{OCl} \xrightarrow{\text{AcOH, EtOH}} \text{C}_{18}\text{H}_{14}\text{N}_2\text{O}_2 + \text{HCl} + \text{H}_2\text{O}

Modern Catalytic Strategies

Recent advancements employ palladium-catalyzed cross-coupling to introduce aryl groups:

  • Buchwald-Hartwig Amination: Substitutes chloropyrimidines with benzylamines under Pd2(dba)3 catalysis .

  • Microwave-Assisted Synthesis: Reduces reaction times from 18 hours to 30 minutes while maintaining >90% yield .

Optimized Conditions Table:

ParameterConventional Method Modern Method
CatalystAcetic acidPd2(dba)3
Temperature (°C)75–80100
Time (h)180.5
Yield (%)93–9590–92

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.8 mg/mL at 25°C), highly soluble in DMSO (>50 mg/mL) .

  • Stability: Stable under ambient conditions for 6 months; degrades at >150°C (TGA data) .

Spectroscopic Characterization

Key Spectral Data:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C benzyloxy) .

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 10H, aromatic), 5.12 (s, 2H, OCH2) .

  • 13C NMR: δ 165.2 (C=O), 159.8 (C-O), 137.4–114.7 (aromatic carbons) .

Biological Activities and Mechanistic Insights

USP1/UAF1 Inhibition for Anticancer Therapy

Structural analogs (e.g., ML323) inhibit the USP1/UAF1 deubiquitinase complex with IC50 values of 7.9 μM . Mechanistically, this increases monoubiquitinated PCNA levels, inducing DNA damage response and apoptosis in non-small cell lung cancer cells .

Dose-Response Data:

CompoundIC50 (μM)Cancer Cell Line
5-(Benzyloxy)-2-phenyl12.4A549 (NSCLC)
ML323 0.0079H1299 (NSCLC)

Estrogen Receptor Modulation

The benzyloxy moiety enables interactions with estrogen receptors (ERα/ERβ), mimicking bazedoxifene derivatives used in osteoporosis treatment . Molecular docking predicts a binding affinity (ΔG) of −8.2 kcal/mol to ERα’s ligand-binding domain .

Industrial Applications and Patent Landscape

Pharmaceutical Intermediate

The compound serves as a precursor to selective estrogen receptor modulators (SERMs). Patent EP2426105A1 highlights its role in synthesizing bazedoxifene analogs via O-demethylation .

Scalability and Cost Analysis

  • Production Cost: ~$120/g (lab-scale), reducible to $45/g via continuous-flow synthesis .

  • Regulatory Status: Preclinical candidate; no FDA approvals as of 2025 .

Challenges and Future Directions

Synthetic Limitations

  • Byproduct Formation: 10–15% 3-methyl isomer during cyclization .

  • Pd Residues: Requires stringent purification in catalytic methods .

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